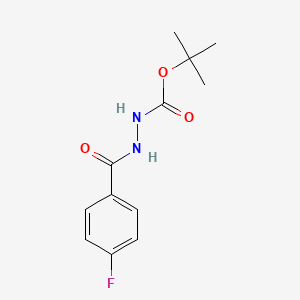
tert-Butyl 2-(4-fluorobenzoyl)hydrazinecarboxylate
Overview
Description
Tert-Butyl 2-(4-fluorobenzoyl)hydrazinecarboxylate is a useful research compound. Its molecular formula is C12H15FN2O3 and its molecular weight is 254.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
tert-Butyl 2-(4-fluorobenzoyl)hydrazinecarboxylate is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article explores the synthesis, characterization, and biological activity of this compound, supported by relevant research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of tert-butyl hydrazinecarboxylate with 4-fluorobenzoyl chloride under basic conditions. The reaction can be represented as follows:
The compound is characterized using various techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry, confirming its structure and purity.
Antimicrobial Activity
Research indicates that hydrazine derivatives, including this compound, possess significant antimicrobial properties. A study evaluated various synthesized hydrazone derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that several compounds exhibited potent antibacterial activity, suggesting that tert-butyl derivatives may also have similar effects due to their structural characteristics .
Anticancer Activity
The anticancer potential of hydrazine derivatives has been extensively studied. Compounds related to this compound have shown activity against various cancer cell lines. For instance, a related study found that certain hydrazone derivatives demonstrated cytotoxicity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values indicating effective inhibition of cancer cell proliferation .
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| Hydrazone A | HCT-116 | 6.2 |
| Hydrazone B | T47D | 27.3 |
Anticonvulsant Activity
Some studies have also explored the anticonvulsant properties of hydrazine derivatives. For example, compounds structurally similar to this compound were tested in animal models for their ability to prevent seizures induced by pentylenetetrazol (PTZ). Results indicated significant protective effects at specific dosages, highlighting the potential for developing new anticonvulsant medications .
Case Studies
- Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial properties of various hydrazones derived from tert-butyl hydrazinecarboxylate. The compounds were tested against standard bacterial strains, with some showing comparable efficacy to established antibiotics.
- Cytotoxicity Assays : In vitro assays were conducted on several cancer cell lines to assess the cytotoxic effects of this compound. The findings suggested that modifications in the chemical structure could enhance its anticancer activity.
Properties
IUPAC Name |
tert-butyl N-[(4-fluorobenzoyl)amino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3/c1-12(2,3)18-11(17)15-14-10(16)8-4-6-9(13)7-5-8/h4-7H,1-3H3,(H,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFJUNZMMQACJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50736766 | |
| Record name | tert-Butyl 2-(4-fluorobenzoyl)hydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50736766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863296-72-4 | |
| Record name | tert-Butyl 2-(4-fluorobenzoyl)hydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50736766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














